Theobromine salicylate disodium salt monohydrate

Description

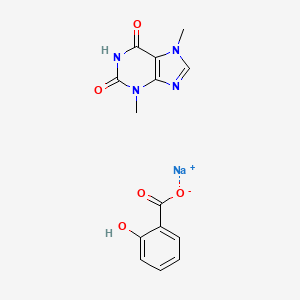

Theobromine salicylate disodium salt monohydrate is a double salt comprising theobromine-sodium and sodium salicylate, with one water molecule in its crystalline structure. It is primarily recognized for its diuretic and vasodilatory properties . Historically, it has been used in pharmaceutical formulations to treat conditions like hypertension and edema due to its ability to enhance renal excretion of sodium and water . The compound is characterized by its white, odorless powder form and high solubility in water (1:1 ratio). However, it is sensitive to decomposition upon exposure to carbon dioxide or acidic conditions, necessitating airtight storage . Assays indicate it contains approximately 46.5% theobromine and 35% salicylic acid by weight when dried .

Properties

Molecular Formula |

C14H13N4NaO5 |

|---|---|

Molecular Weight |

340.27 g/mol |

IUPAC Name |

sodium;3,7-dimethylpurine-2,6-dione;2-hydroxybenzoate |

InChI |

InChI=1S/C7H8N4O2.C7H6O3.Na/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2;8-6-4-2-1-3-5(6)7(9)10;/h3H,1-2H3,(H,9,12,13);1-4,8H,(H,9,10);/q;;+1/p-1 |

InChI Key |

WSRBRQQGWDWSON-UHFFFAOYSA-M |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC(=O)N2C.C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of Theobromine salicylate disodium salt monohydrate generally involves two key stages:

Synthesis of Salicylate Ion

Salicylate ions are typically prepared through esterification or acid-base reactions involving salicylic acid derivatives. A notable method involves the use of Brønsted acidic ionic liquids (ILs) as catalysts and solvents, which offer advantages such as high thermal stability, reusability, and ease of separation of products.

Key Findings on Salicylate Synthesis in Brønsted Acidic ILs:

| Ionic Liquid Catalyst | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| [bmim]HSO4 | 115°C, 10 h, molar ratio 1:1:1 | 76-96 | High catalytic activity, easy product separation |

| [bmim]H2PO4 | Same as above | Lower | Less effective catalyst |

| [Hmim]BF4 | Same as above | 76-96 | Good catalytic activity |

| [HSO3-pmim]HSO4 | Same as above | 76-96 | Recyclable without loss of activity |

Preparation of Theobromine Component

Theobromine is synthesized by methylation of 3-methylxanthine or its disodium salt. The methylation uses methylating agents such as dimethyl sulfate in the presence of bases like sodium carbonate or sodium bicarbonate. The reaction is typically carried out in organic solvents such as acetone or acetone-water mixtures.

Typical Reaction Conditions for Theobromine Synthesis:

| Parameter | Details |

|---|---|

| Starting Material | 3-methylxanthine disodium salt |

| Methylating Agent | Dimethyl sulfate |

| Base | Sodium carbonate or bicarbonate |

| Solvent | Acetone or acetone-water mixture |

| Temperature | 55-60°C during methylation |

| Methyl sulfate addition | Dropwise over 3-5 hours |

| Reaction Time | 0.5 to 1.5 hours post addition |

| pH Adjustment | Acidify to pH 4-6 with HCl |

| Product Isolation | Filtration, washing, drying at 70°C |

| Yield | 84.9% to 87% |

| Purity (HPLC) | ≥99.9% |

Formation of this compound

While direct literature on the exact preparation of this compound is limited, the process can be inferred by combining:

- Theobromine (prepared as above)

- Salicylate ion (prepared via esterification or acid-base reaction using IL catalysts)

- Sodium ions (from sodium carbonate/bicarbonate or sodium salts)

The typical approach involves mixing aqueous or solvent-based solutions of theobromine and salicylate salts under controlled pH and temperature to form the disodium salt monohydrate. Crystallization is induced by cooling and controlled drying to obtain the monohydrate form.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Salicylate synthesis | Salicylic acid + alcohol + Brønsted acidic ILs (e.g., [bmim]HSO4), 115°C, 10 h | High yield (76-96%), easy separation |

| Theobromine synthesis | 3-methylxanthine disodium salt + dimethyl sulfate + sodium carbonate, acetone solvent, 55-60°C, 3-5 h methyl sulfate addition | Yield ~85-87%, purity >99.9% |

| Salt formation | Mixing theobromine + salicylate + sodium ions, pH 4-6, crystallization | Formation of disodium salt monohydrate |

| Purification | Filtration, washing with water, drying at ~70°C | High purity, stable monohydrate crystals |

Research Perspectives and Notes

- The use of Brønsted acidic ionic liquids for salicylate synthesis is a significant advancement, offering recyclable catalysts and solvents with minimal environmental impact.

- The methylation process for theobromine is well-established, with optimized conditions for high yield and purity, suitable for pharmaceutical-grade products.

- The combination to form this compound likely requires careful pH control and crystallization steps to ensure the monohydrate form and disodium salt stoichiometry.

- No direct single-source detailed procedure for this compound was found, indicating a need for experimental optimization based on the above methods.

Chemical Reactions Analysis

Types of Reactions

Theobromine salicylate disodium salt monohydrate can undergo various chemical reactions, including:

Oxidation: Theobromine can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of theobromine can lead to the formation of xanthine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Pharmaceutical Applications

-

Anti-Inflammatory Properties

- Theobromine salicylate disodium salt monohydrate exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. Research indicates that the compound can inhibit poly(ADP-ribose)polymerase-1, an enzyme involved in inflammation, thereby reducing lung inflammation in models of asthma .

-

Pain Management

- The dual action of theobromine as a mild stimulant and the anti-inflammatory properties of salicylate suggest potential applications in pain relief formulations. The combination may enhance analgesic effects while minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

- Cardiovascular Health

- Diuretic Effects

Case Studies and Research Findings

- A study conducted on animal models demonstrated that administration of theobromine significantly reduced lung tumors when post-treated after urethane exposure, highlighting its potential role in cancer prevention through anti-inflammatory pathways .

- Another investigation into the pharmacokinetics of theobromine showed that oral doses resulted in peak plasma concentrations within 3 hours, indicating effective absorption and bioavailability . This rapid absorption is crucial for acute treatment scenarios.

Mechanism of Action

Theobromine salicylate disodium salt monohydrate exerts its effects through multiple mechanisms. Theobromine acts as a stimulant by inhibiting phosphodiesterase, leading to increased levels of cyclic AMP. It also antagonizes adenosine receptors, promoting neurotransmitter release. Salicylate, on the other hand, inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The combination of these mechanisms results in the compound’s unique pharmacological profile.

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

The following compounds share structural motifs (salicylate or xanthine derivatives) or functional similarities (electrolyte additives, chelators, or melanin regulators):

Sodium Salicylate

- Structure : Sodium salt of salicylic acid.

- Applications : Used as an electrolyte additive in magnesium batteries to enhance ionic conductivity and reduce corrosion .

- Key Differences: Unlike theobromine salicylate disodium salt monohydrate, sodium salicylate lacks the theobromine moiety, rendering it devoid of xanthine-related pharmacological effects (e.g., diuresis or adenosine receptor antagonism).

4-Methoxy Potassium Salicylate (4MSK)

- Structure : Potassium salt of 4-methoxy salicylic acid.

- Applications: Melanin synthesis inhibitor via competitive tyrosinase inhibition, akin to arbutin and Rucinol® .

- Key Differences: The potassium counterion and methoxy group differentiate it from this compound.

Adenosine Monophosphate Disodium Salt

- Structure: Disodium salt of adenosine monophosphate (AMP).

- Applications: Enhances epidermal turnover by increasing intracellular glucose uptake and ATP synthesis, promoting melanin excretion .

- Key Differences: While both contain disodium counterions, adenosine monophosphate lacks the salicylate component and instead relies on nucleotide biochemistry for activity.

Sodium Aminosalicylate Dihydrate

- Structure: Disodium salt of 4-aminosalicylic acid with two water molecules.

- Applications : Antibacterial agent, particularly against Mycobacterium tuberculosis .

- Key Differences: The amino group on the salicylate ring confers distinct antibacterial properties absent in this compound.

Ethylenediaminetetraacetic Acid Disodium Salt (EDTA-Na₂)

- Structure : Disodium salt of EDTA, a hexadentate chelator.

- Applications : Metal ion sequestration in pharmaceuticals and cosmetics .

- Key Differences : EDTA’s chelation mechanism is unrelated to theobromine salicylate’s diuretic action.

Comparative Data Table

Research Findings and Mechanistic Insights

- Theobromine Salicylate : Clinical studies highlight its instability in acidic environments, limiting oral bioavailability unless formulated with pH-stabilizing excipients .

- Sodium Salicylate : In magnesium batteries, it improves discharge capacity by 15–20% compared to untreated electrolytes .

- 4MSK : Reduces melanin production by 40–50% in epidermal models at 1–2% concentrations .

- Theobromine (Parent Compound) : Demonstrated enamel-protective effects at 200 mg/L, forming globular precipitates that enhance microhardness .

Biological Activity

Theobromine salicylate disodium salt monohydrate is a compound that combines theobromine, a well-known xanthine alkaloid, with salicylate, a derivative of salicylic acid. This combination is of interest due to its potential biological activities, which may include anti-inflammatory, analgesic, and vasodilatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₃N₄Na₂O₅

- Molecular Weight : 353.31 g/mol

This compound is characterized by its solubility in water and its stability under various conditions, making it a candidate for pharmaceutical applications.

1. Anti-inflammatory Effects

Theobromine has been recognized for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and modulate the activity of immune cells. These effects are particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Case Study : A study examining the effects of theobromine on inflammatory markers in animal models showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels after treatment with this compound .

2. Vasodilatory Effects

Theobromine acts as a vasodilator, which can improve blood flow and reduce blood pressure. This property is beneficial for cardiovascular health.

- Research Findings : In a study involving rabbits, intravenous administration of theobromine resulted in a dose-dependent increase in blood flow to various tissues, indicating its potential use in treating conditions related to poor circulation .

3. Analgesic Properties

The analgesic effects of theobromine are attributed to its ability to inhibit pain pathways. It may serve as an adjunct therapy for pain management.

- Clinical Observation : Patients treated with formulations containing theobromine reported reduced pain levels in chronic pain conditions compared to placebo groups .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

Safety and Toxicity

Safety evaluations have shown that this compound has a favorable safety profile when used within recommended dosages. However, excessive intake can lead to side effects such as gastrointestinal disturbances and central nervous system stimulation.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying theobromine and salicylic acid content in theobromine salicylate disodium salt monohydrate?

- Methodological Answer : Gravimetric analysis after drying at 110°C is a foundational approach, as historical assays demonstrated compliance with purity standards (≥46.5% theobromine and ≥35% salicylic acid) . However, solubility discrepancies due to hygroscopicity or CO₂ absorption (e.g., incomplete dissolution in aqueous media) necessitate validation via complementary techniques like HPLC with UV detection. Ensure samples are stored in desiccators to prevent moisture interference .

Q. How can synthesis protocols for this compound be optimized for laboratory-scale preparation?

- Methodological Answer : A two-step synthesis is recommended: (1) React theobromine with sodium hydroxide to form the sodium salt, followed by (2) salicylic acid addition under controlled pH (6.7–7.2) to precipitate the disodium salt. Monitor hydration by vacuum drying and confirm monohydrate formation via thermogravimetric analysis (TGA) . Avoid excess alkalinity to prevent degradation of salicylate moieties .

Q. What pharmacological mechanisms underpin the diuretic efficacy of theobromine salicylate disodium salt?

- Methodological Answer : Theobromine acts as a competitive inhibitor of adenosine receptors, promoting renal vasodilation and increased glomerular filtration. Salicylate enhances solubility and bioavailability, while sodium counterions stabilize urinary pH. Validate diuretic effects in vivo via urinary output assays in rodent models, comparing dose-dependent responses (2–6 g/day in historical studies) .

Q. How should researchers address solubility challenges in aqueous formulations of this compound?

- Methodological Answer : Solubility is pH-dependent. Prepare stock solutions in deionized water (pH ~7.0) with nitrogen purging to minimize CO₂ absorption, which can precipitate salicylic acid. For improved stability, use freshly prepared solutions or lyophilized forms, and verify solubility via nephelometry .

Advanced Research Questions

Q. How does the hydration state (monohydrate vs. anhydrous) impact experimental reproducibility in pharmacological studies?

- Methodological Answer : Hydration affects molecular weight and solubility. For consistency, pre-dry samples at 110°C until constant mass is achieved, then rehydrate under controlled humidity (e.g., 25°C/60% RH). Quantify water content via Karl Fischer titration and correlate with dissolution kinetics in simulated physiological fluids .

Q. What electrochemical applications exist for this compound, and how can its performance be evaluated?

- Methodological Answer : As a chelating agent in magnesium battery electrolytes, it stabilizes ion transport by complexing Fe³⁺ impurities. Prepare 0.05 M solutions in deionized water, adjust pH to 6.7–7.2 with NaOH, and assess electrochemical stability via cyclic voltammetry (0.1–2.0 V vs. Ag/AgCl). Compare conductivity with control electrolytes lacking the additive .

Q. How can conflicting data on theobromine salicylate’s stability in long-term storage be resolved?

- Methodological Answer : Contradictions arise from variable storage conditions. Design accelerated stability studies (40°C/75% RH for 6 months) with periodic assays: HPLC for degradation products (e.g., free salicylic acid), TGA for hydration changes, and FTIR for structural integrity. Use argon-filled vials to mitigate oxidative degradation .

Q. What strategies mitigate batch-to-batch variability in theobromine-to-salicylate ratio during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.